

Application Notes and Protocols for Electroplating Nickel-Tungsten (Ni-W) Alloys

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Compound of Interest

Compound Name: Nickel;tungsten

Cat. No.: B12642603

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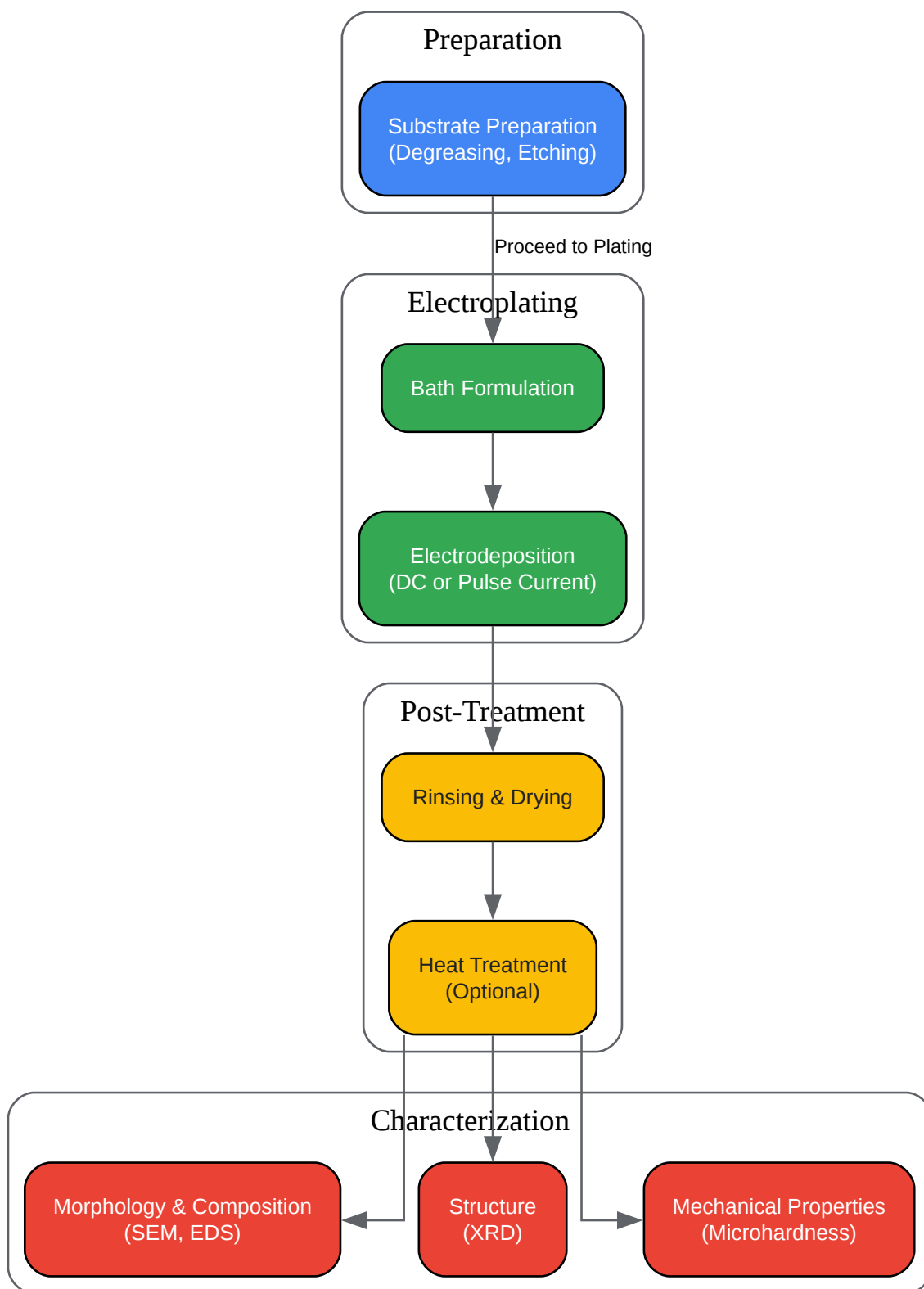
Introduction

Electrodeposited nickel-tungsten (Ni-W) alloys are gaining significant interest as high-performance coatings for various engineering applications.^[1] These alloys serve as a viable and more environmentally friendly alternative to hard chromium coatings, offering superior hardness, wear resistance, corrosion resistance, and thermal stability.^{[1][2][3]} Applications for Ni-W coatings are found in the aerospace, automotive, and electronics industries for components requiring robust surface properties.^{[4][5]} The electrodeposition process allows for precise control over the alloy's composition and, consequently, its mechanical and chemical properties by adjusting plating bath chemistry and operating parameters.^{[1][3]}

This document provides detailed protocols for the electrodeposition of Ni-W alloys from three common bath types: ammoniacal citrate, sulfamate, and citrate-based systems. It is intended for researchers and materials scientists in both academic and industrial settings.

General Experimental Workflow

The overall process for electroplating and characterizing Ni-W alloys follows a systematic workflow, from initial substrate preparation to final coating analysis.



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Caption: General workflow for Ni-W electroplating.

Substrate Preparation Protocol

Proper substrate preparation is critical to ensure strong adhesion and a high-quality coating. The following protocol is a general guideline and may need optimization based on the substrate material (e.g., copper, steel, aluminum alloys).[6]

Methodology:

- **Mechanical Cleaning** (if necessary): For substrates with heavy scale or oxides, start with mechanical abrasion using sandblasting or grinding.
- **Alkaline Degreasing**: Immerse the substrate in an alkaline solution (e.g., 50 g/L NaOH, 30 g/L Na₂CO₃) at 60-80°C for 5-10 minutes to remove oils and grease.
- **Rinsing**: Thoroughly rinse the substrate with deionized (DI) water.
- **Acid Etching (Activation)**: Immerse the substrate in an acid solution to remove any oxide layers and activate the surface. For steel, a 10-20% HCl solution for 1-2 minutes is common. For copper, a solution of 10% H₂SO₄ may be used.[6]
- **Final Rinsing**: Rinse the substrate again with DI water immediately before placing it in the plating bath to prevent re-oxidation.

Application Note: Ammoniacal Citrate Bath

Ammoniacal citrate baths are widely used for Ni-W deposition due to their stability and ability to produce coatings with a high tungsten content.[2][7] The ammonia and citrate act as complexing agents, which is essential for the co-deposition of tungsten with nickel.[8]

Data Presentation

Table 1: Ammoniacal Citrate Bath Composition and Operating Parameters.

Component	Concentration	Operating Parameter	Value
Nickel Sulfate (NiSO ₄ ·6H ₂ O)	20 - 75 g/L[9]	Cathode Current Density	1.0 - 6.0 A/dm ² [10]
Sodium Tungstate (Na ₂ WO ₄ ·2H ₂ O)	10 - 70 g/L[9][10]	Temperature	40 - 70°C[11]
Diammonium Citrate / Sodium Citrate	35 - 90 g/L[6][10]	pH	5.0 - 10.0[10][11]
Ammonium Chloride (NH ₄ Cl)	0.5 - 0.7 M/L[11]	Agitation	Mechanical or Magnetic[6]

| Boric Acid (H₃BO₃) (optional buffer) | 20 - 40 g/L[9] | Anode Material | Soluble Nickel[6] or MMO |

Table 2: Influence of Plating Parameters on Ni-W Alloy Properties from Ammoniacal Citrate Bath.

Parameter	Effect on Tungsten (W) Content	Effect on Other Properties	Reference
Increasing Current Density	Increases	Deposits may have weaker adhesion at >3 A/dm ² .	[10]
Increasing pH	Increases up to pH 8, then decreases.	At pH > 10, iron hydroxide may form (in Ni-Fe-W systems).	[10]

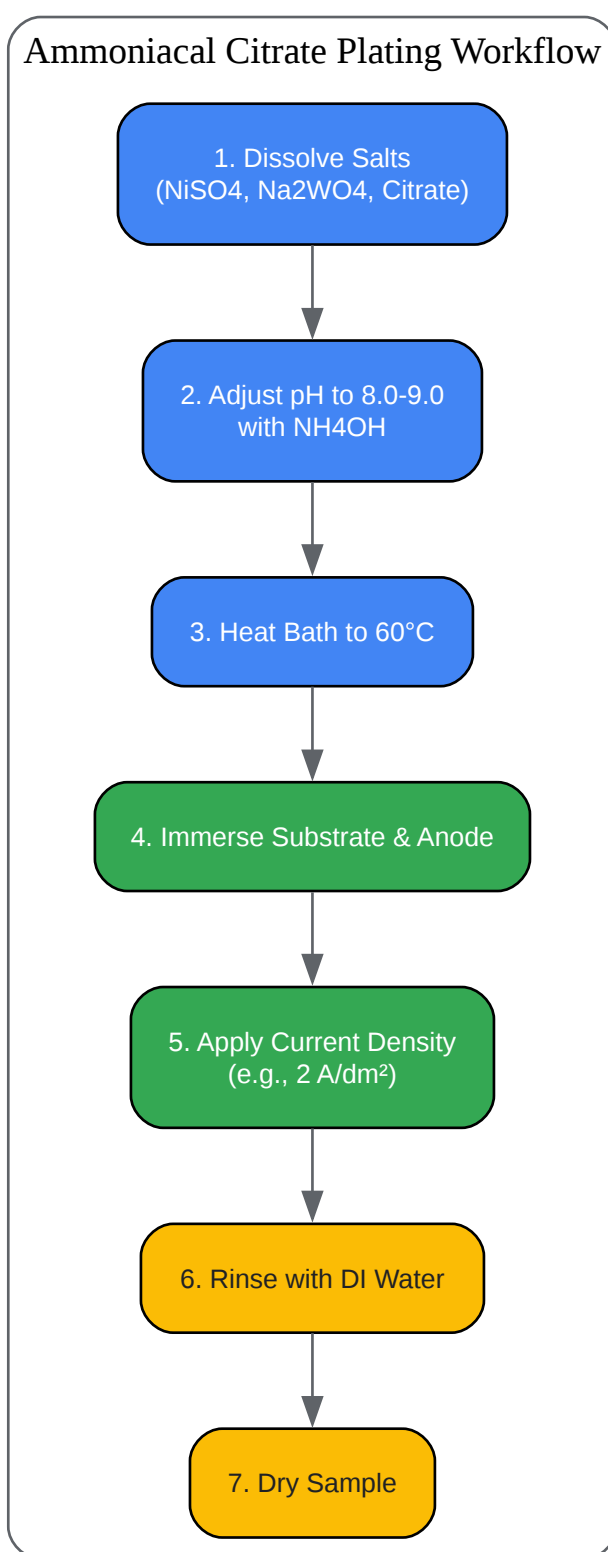
| Increasing Na₂WO₄ Conc. | Increases (up to a saturation point). | Nickel content typically decreases. |[10] |

Experimental Protocol

- Bath Formulation:

- Dissolve the required amounts of nickel sulfate, sodium tungstate, and sodium/ammonium citrate in deionized water in a plating tank.
- Add boric acid if used as a buffer.
- Adjust the pH to the desired value (e.g., 8.0) using ammonium hydroxide or sulfuric acid.
[7]
- Bring the final volume to 1 L with DI water.
- Electroplating:
 - Heat the bath to the operating temperature (e.g., 60°C).
 - Place a soluble nickel anode (or inert MMO anode) and the prepared substrate (cathode) into the bath.[6]
 - Apply the desired cathodic current density (e.g., 2 A/dm²) using a DC power supply. Pulse plating can also be used to refine grain structure.[11]
 - Continue plating for the time required to achieve the desired coating thickness.
- Post-Treatment:
 - Remove the plated substrate and rinse thoroughly with DI water.
 - Dry the sample using compressed air.

Ammoniacal Citrate Plating Workflow



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Caption: Workflow for ammoniacal citrate Ni-W plating.

Application Note: Sulfamate Bath

Nickel sulfamate baths are known for producing deposits with low internal stress and high ductility, making them suitable for electroforming and applications where components are subject to mechanical strain.^{[5][12]}

Data Presentation

Table 3: Sulfamate Bath Composition and Operating Parameters.

Component	Concentration	Operating Parameter	Value
Nickel Sulfamate ($\text{Ni}(\text{SO}_3\text{NH}_2)_2$)	16.5 g/L (low conc.) - 650 g/L (high conc.) ^{[6][13]}	Cathode Current Density	5 - 100 mA/cm ² (0.5 - 10 A/dm ²) ^[6]
Sodium Tungstate ($\text{Na}_2\text{WO}_4 \cdot 2\text{H}_2\text{O}$)	30 g/L ^[6]	Temperature	30 - 70°C ^[6]
Sodium Citrate	90 g/L ^[6]	pH	4.0 - 8.0 ^[6]
Boric Acid (H_3BO_3)	30 - 40 g/L ^[13]	Agitation	Optional (e.g., 800 rpm magnetic stirring) ^[6]

| Nickel Chloride (NiCl_2) (optional) | 5 - 20 g/L^[13] | Anode Material | Sulfur-depolarized Nickel^[6]
|

Table 4: Influence of Plating Parameters on Ni-W Alloy Properties from Sulfamate Bath.

Parameter	Effect on Microhardness (HV)	Effect on Other Properties	Reference
Increasing Current Density	Increases to a maximum, then may decrease.	Affects tungsten content and current efficiency.	[6]
Increasing Temperature	Increases to a maximum (around 50-60°C), then decreases.		[6]
Increasing pH	Increases to a maximum (around pH 6-7), then decreases.	Current efficiency is also affected.	[6]

| Stirring | Generally lowers microhardness compared to non-stirred baths. | Can alter the current density at which max hardness is achieved. |[6] |

Experimental Protocol

- Bath Formulation:
 - In a plating tank, dissolve nickel sulfamate, sodium tungstate, and sodium citrate in DI water.
 - Add boric acid to buffer the solution.
 - Adjust the pH to the desired value (e.g., 7.0) using sulfamic acid or nickel carbonate.
 - Add DI water to reach the final volume.
- Electroplating:
 - Heat the bath to the operating temperature (e.g., 50°C).[6]
 - Immerse the prepared substrate (cathode) and sulfur-depolarized nickel anodes.[6]

- Apply the desired cathodic current density (e.g., 30-50 mA/cm²).[\[6\]](#)
- Plate for the required duration.
- Post-Treatment:
 - Remove, rinse with DI water, and dry the plated part.

Post-Plating Treatments

Post-plating treatments can be crucial for achieving desired final properties, such as relieving hydrogen embrittlement or increasing hardness.

Protocol 1: Embrittlement Relief

Hydrogen can be co-deposited during plating, leading to embrittlement, especially in high-strength steels. A post-plating baking step is often necessary.

- Methodology: Heat the plated component in an oven at 190-220°C for 2-4 hours. This should be done as soon as possible after plating.[\[14\]](#)

Protocol 2: Hardness Enhancement

The hardness of Ni-W coatings can be significantly increased by heat treatment, which causes precipitation of crystalline phases within the amorphous or nanocrystalline matrix.

- Methodology: Heat the plated component in a controlled atmosphere (e.g., nitrogen or vacuum) at temperatures between 200°C and 500°C for a short period (e.g., 1 hour).[\[2\]](#) This can increase hardness to over 970 HV.[\[6\]](#)

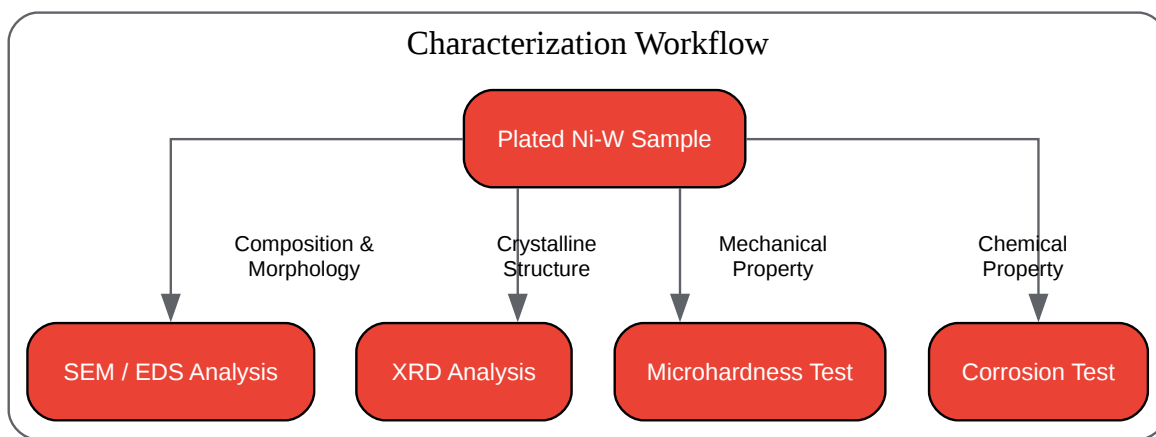
Characterization Protocols

Characterizing the plated Ni-W alloy is essential to verify its composition, structure, and properties.

Table 5: Common Characterization Techniques for Ni-W Coatings.

Technique	Abbreviation	Information Obtained
Scanning Electron Microscopy	SEM	Surface morphology, topography, and thickness (cross-section). [10]
Energy-Dispersive X-ray Spectroscopy	EDS / EDAX	Elemental composition of the alloy coating (Wt% of Ni and W). [10]
X-ray Diffraction	XRD	Crystalline structure (amorphous, nanocrystalline), phase identification. [2] [10]
Microhardness Testing		Quantitative measurement of the coating's hardness (e.g., Vickers Hardness, HV). [6]

| Potentiodynamic Polarization | | Corrosion resistance properties (corrosion potential and current).[\[6\]](#) |



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Caption: Workflow for Ni-W coating characterization.

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